molecular formula C12H10FNO3 B2915044 methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate CAS No. 1171941-16-4

methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate

Cat. No.: B2915044
CAS No.: 1171941-16-4
M. Wt: 235.214
InChI Key: KPTBWEFNCOZCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate (CAS 199603-85-5) is a fluorinated quinoline derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C12H10FNO3, this compound serves as a versatile synthetic intermediate . The 4-oxoquinoline (quinolone) core is a privileged scaffold in drug discovery, known for its diverse biological activities . Researchers utilize this methyl ester in the synthesis of more complex molecules, as the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or used in further derivatization. Related 4-oxoquinoline compounds have demonstrated a range of valuable properties in scientific studies, including antiplatelet effects through a unique mechanism involving the activation of platelet nitric oxide synthase (NOS) . Furthermore, the 4-oxo-1,4-dihydroquinoline structure is a key precursor in the development of antibacterial agents . In synthetic chemistry, such derivatives are employed in domino reactions with primary amines to construct complex nitrogen-containing heterocycles like dihydroquinolines and dihydronaphthyridines, which are structures prevalent in many biologically active compounds . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTBWEFNCOZCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxyquinolines .

Scientific Research Applications

Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinolone derivatives.

    Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.

    Medicine: Research into its potential as an antibacterial agent continues, with studies focusing on its efficacy and safety.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate, we analyze its structural and functional analogs:

Structural Analogues

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: Differs in substituents: lacks the ester group at the 1-position and replaces the ketone with a carboxylic acid at the 3-position.

Methyl 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetate (non-fluorinated analog): Absence of fluorine at the 6-position reduces electron-withdrawing effects, altering reactivity and binding affinity. Research finding: Fluorination at the 6-position in quinolines is associated with increased metabolic stability and improved pharmacokinetic profiles in related compounds .

Ethyl 2-(6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)acetate: Chlorine substitution vs. fluorine at the 6-position. Comparison: Chlorine’s larger atomic radius and lower electronegativity may reduce steric hindrance but decrease electronic effects compared to fluorine. This can influence interactions with biological targets (e.g., enzyme active sites) .

Functional Analogues

Ciprofloxacin (fluoroquinolone antibiotic): Contains a fluorine at the 6-position and a piperazinyl group. Contrast: The target compound lacks the bicyclic quinolone core and piperazine moiety, which are critical for bacterial DNA gyrase inhibition. This suggests divergent biological applications .

Isoquinoline derivatives (e.g., camptothecin): Isoquinoline scaffold vs. quinoline. Key difference: The positional isomerism (quinoline vs. isoquinoline) significantly alters electronic distribution and biological activity. Camptothecin derivatives, for example, target topoisomerase I, while quinolines often interact with kinases or antimicrobial targets .

Physicochemical and Pharmacokinetic Data

Property This compound 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Ciprofloxacin
Molecular Weight (g/mol) 235.22 211.17 331.34
LogP (lipophilicity) ~1.8 (estimated) ~0.5 1.28
Solubility (mg/mL) ~0.3 (in water) ~5.0 0.7
Metabolic Stability Moderate (ester hydrolysis likely) High (acid stable) High

Research Findings

  • Synthetic Accessibility : The ester group in the target compound simplifies derivatization compared to carboxylic acid analogs, enabling modular synthesis of derivatives for structure-activity relationship (SAR) studies .
  • Limitations : The ketone and ester groups may confer susceptibility to enzymatic hydrolysis, reducing oral bioavailability compared to more stable analogs like ciprofloxacin .

Notes

Data were inferred from structural analogs and general quinoline pharmacology .

Methodological Gaps: No crystallographic data (e.g., SHELX-refined structures) or spectroscopic profiles (e.g., NMR/UV from ) are available for this compound, limiting direct comparisons.

Recommendations : Further studies should prioritize synthetic optimization, crystallographic analysis (using programs like SHELXL ), and comparative bioactivity assays against its analogs.

Biological Activity

Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of fluoroquinolones, characterized by a bicyclic structure that includes a quinoline moiety. Its molecular formula is C12H10FNO3C_{12}H_{10}FNO_3, and it features a fluorine atom at the 6-position of the quinoline ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. The mechanisms primarily involve:

  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are essential for bacterial DNA replication. Inhibition leads to the disruption of bacterial cell division and ultimately cell death.
  • Antiplatelet Activity : Some derivatives have shown to inhibit cyclooxygenase enzymes (Cox-1), leading to reduced thromboxane A2 production and inhibition of platelet aggregation, which can be beneficial in preventing thrombotic events .

Bacterial Strains

Studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including:

PathogenMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus16 µg/mLBactericidal effect within 1 hour
Escherichia coli32 µg/mLInhibition observed after 24 hours
Pseudomonas aeruginosa50 µg/mLEffective under acidic conditions

These results suggest that the compound can effectively inhibit growth and kill bacteria at relatively low concentrations.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. For instance, a study involving T24 bladder cancer cells indicated that this compound could arrest the cell cycle in the S phase, leading to reduced proliferation rates .

Furthermore, it was found to enhance apoptosis in cancer cells through the activation of intrinsic pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. Q1. What are the optimal synthetic pathways for methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate, and how can experimental design minimize side reactions?

Methodological Answer : The synthesis typically involves condensation reactions of keto esters and reductive cyclization of intermediates, as demonstrated in analogous fluorinated quinoline derivatives . To optimize yield and purity, factorial experimental design (e.g., Taguchi or Box-Behnken methods) should be applied to test variables like temperature, catalyst loading, and solvent polarity. Statistical analysis of variance (ANOVA) can identify critical parameters affecting side reactions (e.g., ester hydrolysis or fluorination inefficiency) . For example, a 2^3 factorial design could evaluate interactions between reaction time (8–12 hrs), temperature (60–80°C), and molar ratios (1:1.2–1:1.5).

Q. Q2. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regioselective fluorination and ester functionality . For advanced validation, tandem mass spectrometry (LC-MS/MS) can detect trace impurities or degradation products. Crystallography studies, as seen in structurally similar quinoline derivatives (e.g., CAS 112811-71-9), provide definitive proof of molecular geometry .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT or reaction path searching) predict the reactivity of this compound in novel reaction systems?

Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can model the electronic properties of the quinoline core, predicting sites susceptible to nucleophilic attack or oxidation . Reaction path search algorithms, such as the artificial force-induced reaction (AFIR) method, simulate plausible intermediates and transition states, reducing experimental trial-and-error. For instance, quantum chemical calculations on analogous 6-fluoroquinolones revealed stabilization of the 4-oxo group through resonance interactions, guiding solvent selection for carboxylation reactions .

Q. Q4. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer : Discrepancies often arise from bioavailability differences or metabolic instability. To address this:

Pharmacokinetic Profiling : Use LC-MS to quantify plasma concentrations and identify metabolites (e.g., ester hydrolysis to carboxylic acid derivatives) .

Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified ester groups (e.g., ethyl or tert-butyl) to assess metabolic resistance .

In Silico ADME Prediction : Tools like SwissADME can forecast permeability and cytochrome P450 interactions, prioritizing analogs with higher predicted stability .

Q. Q5. How can reaction engineering principles improve scalability of its synthesis while maintaining enantiomeric purity?

Methodological Answer : Continuous-flow reactors enhance heat/mass transfer, critical for exothermic steps like cyclization . Membrane separation technologies (e.g., nanofiltration) can isolate intermediates without racemization, as demonstrated in chiral quinoline syntheses . Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of reaction progress, ensuring consistent enantiomeric excess (ee) ≥98% .

Data-Driven Research Challenges

Q. Q6. What statistical approaches validate reproducibility in heterogeneous catalytic reactions involving this compound?

Methodological Answer : Multivariate analysis (e.g., principal component analysis or partial least squares regression) correlates catalyst properties (surface area, pore size) with reaction outcomes (yield, selectivity) . For reproducibility, a nested experimental design with three independent replicates per condition (e.g., 10 mg, 20 mg catalyst loading) quantifies intra- and inter-batch variability. Data from analogous systems (e.g., TiO₂ photocatalysis) suggest that coefficient of variation (CV) <5% indicates robust reproducibility .

Q. Q7. How do solvent polarity and proticity influence the tautomeric equilibrium of the 4-oxo-1,4-dihydroquinoline moiety?

Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) tracks tautomeric shifts via λmax changes. Computational solvation models (COSMO-RS) predict stabilization energies of keto-enol forms . Experimental data for 6-fluoro-4-oxoquinolines show a 70:30 keto:enol ratio in aprotic solvents (ε = 2–10), shifting to 90:10 in protic solvents (ε > 20) due to hydrogen bonding .

Interdisciplinary Research Integration

Q. Q8. What hybrid methodologies combine synthetic chemistry and machine learning to optimize reaction conditions for this compound?

Methodological Answer : Active learning algorithms (e.g., Bayesian optimization) iteratively refine reaction parameters by training on small datasets (10–20 experiments) . For example, a neural network model trained on variables like solvent dielectric constant and catalyst type can predict optimal conditions for Suzuki-Miyaura couplings of halogenated quinolines . Integration with robotic platforms enables high-throughput screening of 100+ conditions/day, as seen in smart laboratory prototypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.